

Head-to-head study of tricaprylin and tricaprin on plasma ketone levels.

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Compound of Interest

Compound Name: *Tricaprylin*

Cat. No.: *B1683027*

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Head-to-Head Study: Tricaprylin vs. Tricaprin on Plasma Ketone Levels

A comparative analysis of the ketogenic effects of **tricaprylin** (C8) and tricaprin (C10), two medium-chain triglycerides (MCTs), reveals significant differences in their ability to elevate plasma ketone bodies. This guide provides a detailed comparison based on experimental data, offering insights for researchers, scientists, and drug development professionals in the field of ketogenic therapies.

Quantitative Data Summary

An acute crossover study in healthy adults directly compared the ketogenic effects of various MCTs, including **tricaprylin** and tricaprin.^{[1][2][3][4]} The following table summarizes the key quantitative findings regarding plasma ketone levels after the administration of **tricaprylin** (C8) and tricaprin (C10).

Parameter	Tricaprylin (C8)	Tricaprin (C10)	Control (CTL)	Key Findings
Total Plasma Ketones AUC (0-4h) (μmol·h/L)	780 ± 426	Not significantly different from CTL	-	Tricaprylin showed a significantly higher ketogenic effect in the first 4 hours post-ingestion.[1][2][3]
Total Plasma Ketones AUC (4-8h) (μmol·h/L)	1876 ± 772	Significantly higher than CTL (+171%)	-	Both MCTs increased ketones in the later phase, but tricaprylin's effect was substantially greater.[1][2][3]
Day-long Mean Plasma Ketones (μmol/L above CTL)	+295 ± 155	-	-	Tricaprylin was identified as the most ketogenic of the tested oils over an 8-hour period.[1][2][3]
Peak Plasma Ketones	~900 μmol/L	Significantly lower than C8	-	Tricaprylin led to a much higher peak in plasma ketone concentrations. [1]

Data presented as mean ± SEM or as described in the source study. AUC refers to the area under the curve.

Experimental Protocols

The data presented is based on a crossover study involving healthy adults.[1][2][3] The detailed methodology is as follows:

Study Design:

- A crossover design was employed with 9 healthy adult participants (mean age 34 ± 12 years).[1][2][3]
- Each participant underwent metabolic study days for each test oil, including **tricaprylin** (>95% C8), tricaprin (>95% C10), and a control (milk vehicle only).[1][2][3]

Dosing and Administration:

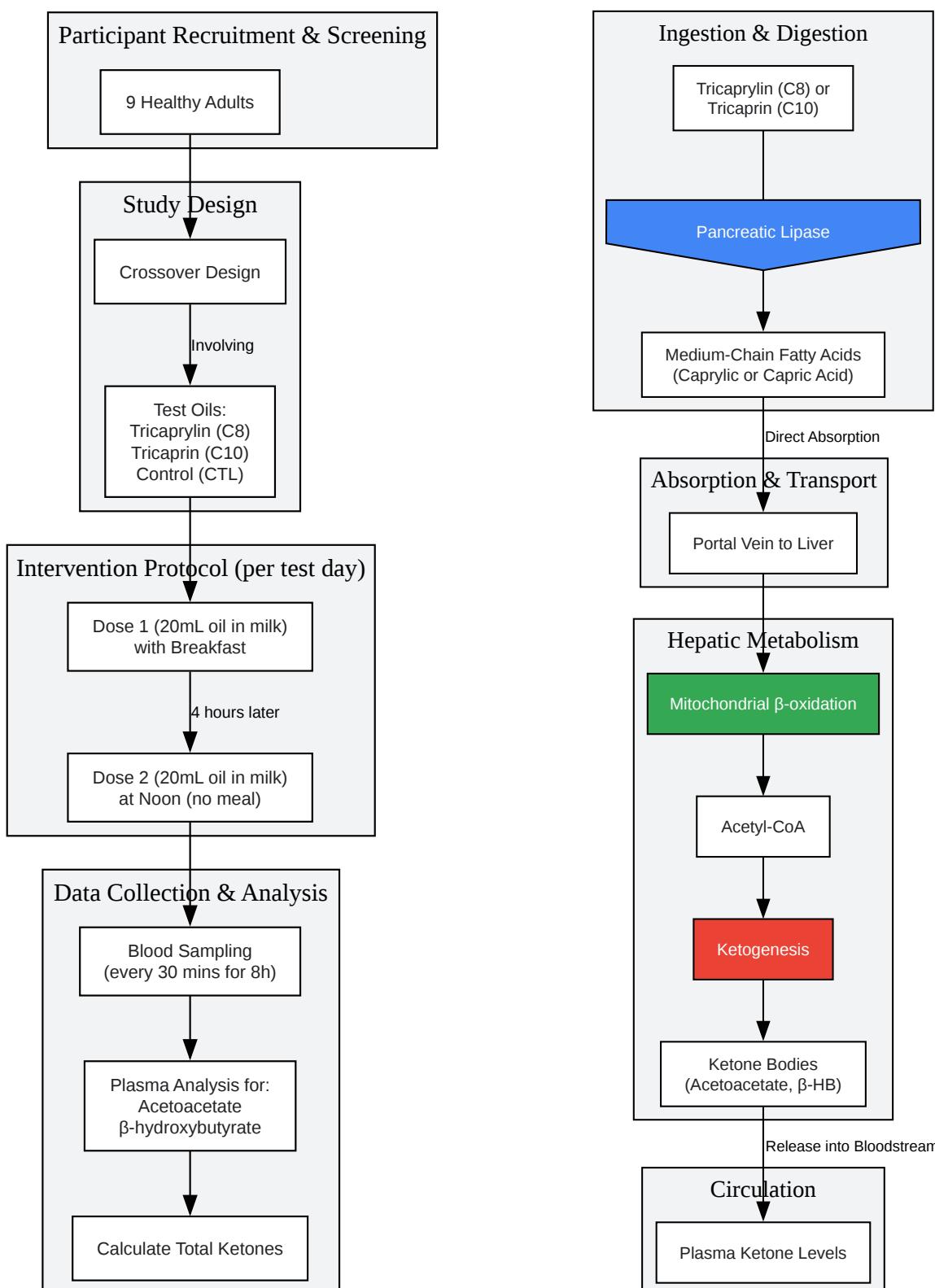
- Participants received two 20 mL doses of the test oils.[1][2][3]
- The oils were prepared as an emulsion in 250 mL of lactose-free skim milk.[1][2][3]
- The first dose was consumed with breakfast, and the second dose was taken at noon without an accompanying meal.[1][2][3]

Blood Sampling and Analysis:

- Blood samples were collected every 30 minutes over an 8-hour period.[1][2][3]
- Plasma was analyzed for acetoacetate and β -hydroxybutyrate (β -HB) levels to determine total ketone concentrations.[1][2][3]

Mandatory Visualizations

Experimental Workflow

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References

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